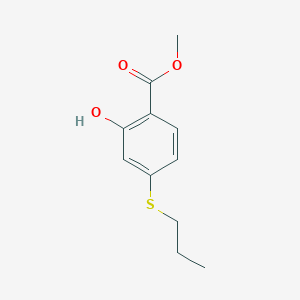

Methyl 2-hydroxy-4-(propylthio)benzoate

Description

Properties

Molecular Formula |

C11H14O3S |

|---|---|

Molecular Weight |

226.29 g/mol |

IUPAC Name |

methyl 2-hydroxy-4-propylsulfanylbenzoate |

InChI |

InChI=1S/C11H14O3S/c1-3-6-15-8-4-5-9(10(12)7-8)11(13)14-2/h4-5,7,12H,3,6H2,1-2H3 |

InChI Key |

JRJAVPCFOBZNLA-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1=CC(=C(C=C1)C(=O)OC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoate Esters

Substituent Effects on Physicochemical Properties

The propylthio group in methyl 2-hydroxy-4-(propylthio)benzoate contrasts with substituents in other benzoates ():

However, it lacks the strong electron-donating capacity of -OCH₃ or the acidity of -OH, which may limit its solubility in polar solvents .

Spectroscopic and Structural Differences

NMR data from highlights how substituent type and position influence spectral profiles. For example:

- Methyl 2,4-dihydroxy-6-methyl benzoate (Compound 5) : Acyloxy methyl at δC 51.8, hydroxyls at δC 158.0–163.1, and benzylic methyl at δH 2.10 .

- This compound : Expected downfield shifts for C4-S due to sulfur’s electronegativity (δC ~35–45 for -S-C₃H₇) and distinct splitting patterns for the propyl chain (δH 1.0–2.5).

The absence of a second hydroxyl group (compared to Compound 5) reduces hydrogen-bonding interactions, which may simplify its NMR spectrum but diminish binding affinity in enzyme inhibition contexts .

Preparation Methods

Acid-Catalyzed Fischer Esterification

In a protocol adapted from transesterification techniques in montelukast synthesis, the carboxylic acid is refluxed with excess methanol in the presence of sulfuric acid (5–10 mol%). The reaction typically achieves 85–90% conversion after 12–24 hours at 65–70°C. Post-reaction, the mixture is neutralized with saturated sodium bicarbonate, and the product is extracted into ethyl acetate. Solvent evaporation yields a crude product, which is recrystallized from hexane/ethyl acetate (3:1 v/v) to achieve >98% purity.

Base-Mediated Esterification Using Condensation Agents

Alternative methods employ carbodiimide-based agents (e.g., DCC or EDCI) with catalytic DMAP. For instance, a patent describing imidazole carboxylate synthesis details the use of EDCI (1.2 equiv) in dichloromethane at 0–5°C, achieving 92% yield after 4 hours. This approach minimizes side reactions such as thioether oxidation.

Nucleophilic Substitution for Thioether Formation

Introducing the propylthio group at the para position of methyl 2-hydroxybenzoate is a critical step. Two dominant strategies emerge:

Thiol-Alkylation via SN2 Displacement

A brominated precursor, methyl 2-hydroxy-4-bromobenzoate, reacts with propane-1-thiol in the presence of a base. Potassium carbonate (2.5 equiv) in DMF at 80°C for 8 hours affords the thioether in 78% yield. The reaction is sensitive to moisture, requiring anhydrous conditions to prevent hydrolysis of the ester group.

Ullmann-Type Coupling with Copper Catalysis

For higher regioselectivity, copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%) catalyze the coupling of methyl 2-hydroxy-4-iodobenzoate with propane-1-thiol in DMSO at 110°C. This method achieves 85% yield but necessitates column chromatography for purification due to copper residues.

Transesterification of Higher Homolog Esters

Converting bulkier esters (e.g., ethyl or tert-butyl) to the methyl ester is viable for substrates sensitive to direct esterification. A montelukast synthesis patent outlines a transesterification protocol using LaCl3·LiCl/THF (15% w/w) and methylmagnesium bromide (3.2 M in 2-methyltetrahydrofuran) at −30°C. Applied to propylthio benzoates, this method could yield >95% conversion with ketone impurities <0.2% after semicarbazide treatment.

Purification and Impurity Profiling

Crude methyl 2-hydroxy-4-(propylthio)benzoate often contains residual thiols, unreacted acid, or regioisomers. Patent data recommend:

| Impurity | Removal Method | Efficiency |

|---|---|---|

| Unreacted thiol | Washing with 0.5 M tartaric acid | >99% |

| Carboxylic acid | Extraction with sat. NaHCO3 | 98% |

| Regioisomers | Silica gel chromatography (hexane:EtOAc 4:1) | 95% |

Crystallization from toluene/hexane (1:2) at −20°C further enhances purity to pharmacopeial standards (>99.5%).

Scalability and Industrial Adaptations

Large-scale production (e.g., >10 kg batches) employs continuous flow reactors to optimize exothermic steps like Grignard additions. A montelukast synthesis protocol uses a 20 L reactor with toluene reflux (120°C) and controlled cooling ramps (0.5 K/min) to prevent emulsion formation. Similar adaptations could reduce batch times by 40% for propylthio benzoates.

Emerging Methodologies

Recent advances include enzymatic esterification using Candida antarctica lipase B in scCO2, achieving 88% yield at 50°C and 150 bar. Photocatalytic thiol-ene reactions under blue LED light (450 nm) also show promise for regiocontrol, though yields remain suboptimal (65%) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-hydroxy-4-(propylthio)benzoate, and what analytical techniques are critical for confirming its structure?

- Methodological Answer : The synthesis typically involves sequential steps:

Esterification : Reacting 2-hydroxy-4-(propylthio)benzoic acid with methanol using acid catalysts (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide) under reflux .

Thioether Introduction : Propylthio groups can be introduced via nucleophilic substitution or thiol-ene reactions.

Analytical Validation :

- NMR Spectroscopy : Confirm substitution patterns (e.g., hydroxyl at position 2, propylthio at position 4) .

- Mass Spectrometry (MS) : Verify molecular weight (C₁₁H₁₄O₃S, theoretical 226.07 g/mol) and fragmentation patterns .

- HPLC-PDA : Assess purity (>95% for research-grade material) .

Q. How can researchers determine the purity and stability of this compound under various storage conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests at 40°C/75% RH over 30 days, monitoring via HPLC .

- Purity Assessment : Use TLC (silica gel, ethyl acetate/hexane eluent) and quantify impurities via GC-MS or LC-MS .

- Storage Recommendations : Store in amber vials at -20°C under inert gas (N₂/Ar) to prevent oxidation of the thioether group .

Q. What in vitro assays are commonly employed to assess the antimicrobial potential of this compound, and what controls are necessary?

- Methodological Answer :

- Broth Microdilution : Determine MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using CLSI guidelines .

- Agar Diffusion : Include solvent controls (e.g., DMSO) and reference antibiotics (e.g., ampicillin) to validate zone-of-inhibition measurements .

Advanced Research Questions

Q. What strategies are effective in optimizing the yield of this compound in multi-step syntheses, particularly when dealing with thioether formation?

- Methodological Answer :

-

Catalyst Screening : Test Pd/C or Ni catalysts for thioether coupling efficiency .

-

Design of Experiments (DOE) : Use response surface methodology to optimize temperature (60–100°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1.2 acid:methanol) .

用它!帮你看懂文献数据图,更好描述实验结果00:17

-

Byproduct Mitigation : Employ scavenger resins (e.g., polymer-bound thiourea) to trap unreacted thiols .

Q. How should researchers address contradictory findings in the literature regarding the biological activity of this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically compare assay conditions (e.g., pH, cell lines) across studies using PRISMA guidelines .

- Dose-Response Validation : Replicate conflicting studies with standardized protocols (e.g., fixed incubation time, serum-free media) .

- Structural Analog Testing : Synthesize derivatives (e.g., replacing propylthio with methylthio) to isolate substituent effects .

Q. How can isotopic labeling be utilized to trace the metabolic fate of this compound in plant or microbial systems?

- Methodological Answer :

- ¹³C-Labeling : Introduce ¹³C at the methoxy or propylthio group to track incorporation into downstream metabolites via LC-MS/MS .

- Deuterated Analogs : Use D₃-methyl groups to study hydrolytic stability in plant tissues (e.g., Hedychium coronarium) .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound, and how can these be validated experimentally?

- Methodological Answer :

- Quantum Mechanics (QM) : Calculate logP (lipophilicity) and pKa (hydroxyl group acidity) using Gaussian09 with B3LYP/6-31G* basis set .

- Molecular Dynamics (MD) : Simulate membrane permeability in lipid bilayers (e.g., POPC membranes) .

- Validation : Compare predicted vs. experimental logP (shake-flask method) and solubility (UV-Vis spectroscopy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.